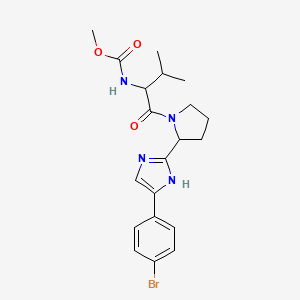

1-(2-(4-(4-溴苯基)-1H-咪唑-2-基)吡咯烷-1-基)-3-甲基-1-氧代丁烷-2-基氨基甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

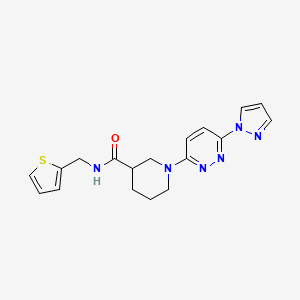

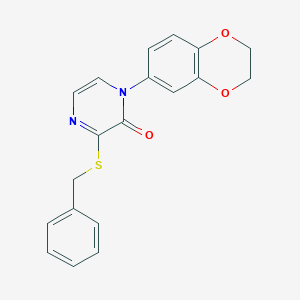

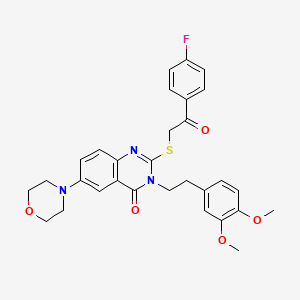

“Methyl (1-(2-(4-(4-bromophenyl)-1H-imidazol-2-YL)pyrrolidin-1-YL)-3-methyl-1-oxobutan-2-YL)carbamate” is also known as α-PHiP or α-PiHP . It is a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .

Synthesis Analysis

The synthesis of similar compounds involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then used as the starting material for the synthesis of derivatives .Molecular Structure Analysis

The molecular formula of this compound is C11H12BrNO . The structure includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include intramolecular cyclization and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis

The molecular weight of this compound is 254.12 g/mol . Other physical and chemical properties are not available from the current search results.科学研究应用

抗癌特性

1-(2-(4-(4-溴苯基)-1H-咪唑-2-基)吡咯烷-1-基)-3-甲基-1-氧代丁烷-2-基氨基甲酸甲酯显示出作为抗癌剂的潜力。研究人员已经探索了它对肿瘤细胞生长、凋亡和转移抑制的影响。 该化合物的独特结构可能会干扰关键的细胞途径,使其成为进一步研究的有趣候选者 .

抗炎活性

该化合物中的吡咯烷环有助于其抗炎特性。 通过调节免疫反应和细胞因子生成,它可能潜在地缓解类风湿性关节炎或炎症性肠病等炎症性疾病 .

神经保护作用

研究表明,1-(2-(4-(4-溴苯基)-1H-咪唑-2-基)吡咯烷-1-基)-3-甲基-1-氧代丁烷-2-基氨基甲酸甲酯可能保护神经元免受氧化应激和神经退行性病变的影响。 它能够穿过血脑屏障,使其成为神经保护的引人入胜的候选者 .

抗病毒特性

该化合物的独特结构可能潜在地干扰病毒复制。 研究人员已经研究了它对各种病毒(包括单纯疱疹病毒(HSV)和人类免疫缺陷病毒(HIV))的影响 .

镇痛活性

吡咯烷衍生物通常表现出镇痛特性。 1-(2-(4-(4-溴苯基)-1H-咪唑-2-基)吡咯烷-1-基)-3-甲基-1-氧代丁烷-2-基氨基甲酸甲酯可以作为止痛剂,使其与疼痛管理研究相关 .

代谢紊乱

该化合物中的氨基甲酸酯部分表明其在代谢紊乱方面的潜在应用。 研究人员已经探索了它对葡萄糖代谢、胰岛素敏感性和脂质谱的影响 .

安全和危害

作用机制

The compound also contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . Pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

The bromophenyl group in the compound might be involved in the formation of carbon-carbon bonds through Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

属性

IUPAC Name |

methyl N-[1-[2-[5-(4-bromophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BrN4O3/c1-12(2)17(24-20(27)28-3)19(26)25-10-4-5-16(25)18-22-11-15(23-18)13-6-8-14(21)9-7-13/h6-9,11-12,16-17H,4-5,10H2,1-3H3,(H,22,23)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHRRTXGQGGNBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)Br)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560162.png)

![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2560169.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2560176.png)

![N-(3-cyanofuro[3,2-b]pyridin-2-yl)benzenecarboxamide](/img/structure/B2560179.png)

![N-[2-Methyl-1-(1,2,4-oxadiazol-3-yl)propyl]but-2-ynamide](/img/structure/B2560180.png)